2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,3-DIMETHYL-1H-INDOL-1-YL)ETHAN-1-ONE
Overview
Description
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,3-DIMETHYL-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Scientific Research Applications
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,3-DIMETHYL-1H-INDOL-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,3-DIMETHYL-1H-INDOL-1-YL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
1-(1H-indol-3-yl)ethan-1-one: Known for its use in various chemical syntheses.
Compared to these compounds, 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,3-DIMETHYL-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its specific functional groups and the resulting biological activities .
Properties
IUPAC Name |
[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] N,N-diethylcarbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-5-18(6-2)17(21)22-11-16(20)19-13(4)12(3)14-9-7-8-10-15(14)19/h7-10H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMJWGGROIUHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C(=C(C2=CC=CC=C21)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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